2-(4-Hydroxyphenyl)-1-phenylbutan-1-one
Overview
Description
2-(4-Hydroxyphenyl)-1-phenylbutan-1-one is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications : 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one, commonly known as raspberry ketone, is synthesized using metal cation-exchanged clay as a catalyst. This process demonstrates the compound's relevance in organic synthesis, particularly in Friedel-Crafts alkylation reactions. These clay catalysts offer a sustainable and reusable option for the synthesis of various organic compounds, including bisphenols and alkylphenols, highlighting their potential in green chemistry and material science. The ability to regenerate and reuse these catalysts further emphasizes their practical and environmental benefits in organic synthesis processes (Tateiwa & Uemura, 1997).
Biomedical Research and Therapeutic Potential : Research has explored the effects of related compounds, such as 4-phenylbutyric acid (4-PBA), which shares a structural resemblance to this compound. 4-PBA acts as a chemical chaperone to prevent protein misfolding and alleviate endoplasmic reticulum stress. This property is crucial for maintaining cellular proteostasis and has implications in treating diseases related to protein misfolding and aggregation. The studies on 4-PBA provide insights into the potential therapeutic applications of structurally related compounds, including this compound, in disease management and treatment (Kolb et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with estrogen receptors and enzymes involved in the catabolism of tyrosine .
Mode of Action
It’s structurally similar to other compounds that inhibit the pigment synthesis, specifically the catalysis of the 4-hydroxyphenyl pyruvate dioxygenase (hppd) enzyme .
Biochemical Pathways
The compound may be involved in the catabolism of tyrosine, converting 4-hydroxyphenylpyruvate into homogentisate . It might also be involved in the biodegradation of bisphenol A (BPA), transforming and degrading BPA to obtain 2-(4-hydroxyphenyl)propan-2-ylium .
Pharmacokinetics
Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been found to have varying effects on cellular proliferation and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation .
Safety and Hazards
Future Directions
Research about “2-(4-Hydroxyphenyl)-1-phenylbutan-1-one”'s antioxidant activities is directly or indirectly related to its other various physiological activities . Further studies at the clinical level will be able to verify the value of this compound as an effective antioxidant, functional health food, and therapeutic agent .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions could be due to the presence of the hydroxyphenyl groups in the molecule, which may form hydrogen bonds with other biomolecules .
Cellular Effects
It is hypothesized that this compound could influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that this compound could exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the stability and degradation of this compound over time, as well as any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that this compound interacts with, and any effects on metabolic flux or metabolite levels .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1-phenylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-15(12-8-10-14(17)11-9-12)16(18)13-6-4-3-5-7-13/h3-11,15,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJSXWBPLHSRGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548008 | |
Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-28-3 | |
Record name | 2-(4-Hydroxyphenyl)-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.